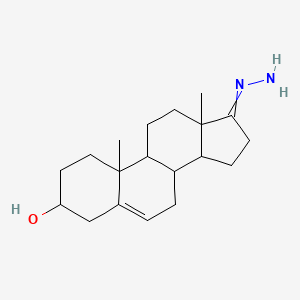
3(c)Micro-hydroxyandrost-5-en-17-hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Androstenone Hydrazone can be synthesized from dehydroepiandrosterone through a reaction involving hydrazine hydrate and barium sulfate in ethanol and water. The reaction is carried out at 20-30°C for 12 hours, followed by crystallization to obtain the product . Another method involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents .
Industrial Production Methods: Industrial production of Androstenone Hydrazone typically follows the synthetic routes mentioned above, with large-scale reactions being optimized for yield and purity. The use of mechanochemical and solid-state melt reactions has also been explored for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Androstenone Hydrazone undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the hydrazone group to other functional groups.
Reduction: Reduction of the hydrazone group to form corresponding amines.
Substitution: Nucleophilic substitution reactions involving the hydrazone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Aplicaciones Científicas De Investigación
Androstenone Hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential antimicrobial and antituberculosis activities.
Industry: Utilized in the production of pharmaceuticals, particularly in the synthesis of abiraterone acetate.
Mecanismo De Acción
The mechanism of action of Androstenone Hydrazone involves its interaction with molecular targets and pathways. It acts as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. The compound’s hydrazone group plays a crucial role in its biological activity, facilitating interactions with various biomolecules .
Comparación Con Compuestos Similares
Androstenedione: A precursor to testosterone and estrogens, with similar steroidal structure.
Hydrazone Derivatives: Compounds with hydrazone linkages, such as those derived from salicylaldehyde and vanillin aldehyde.
Uniqueness of Androstenone Hydrazone: Androstenone Hydrazone stands out due to its specific hydrazone linkage to the androstenone structure, which imparts unique biological and chemical properties. Its applications in analytical chemistry and pharmaceutical synthesis further highlight its distinctiveness .
Propiedades
IUPAC Name |
17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKFUDDFHUANII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
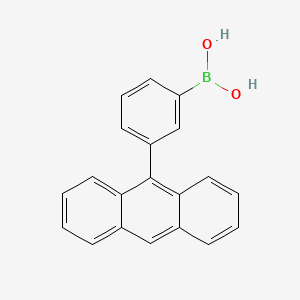
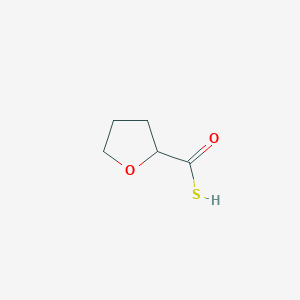
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
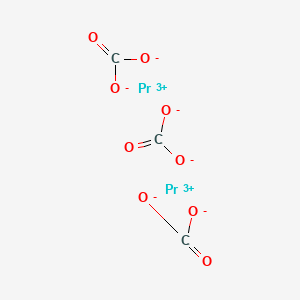
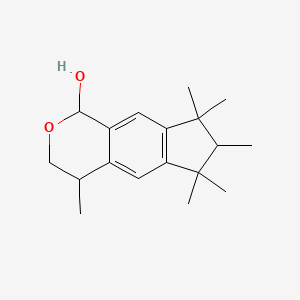
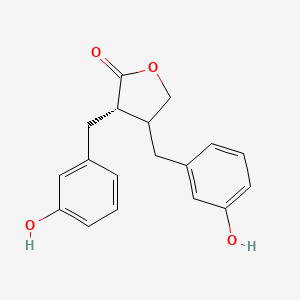
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
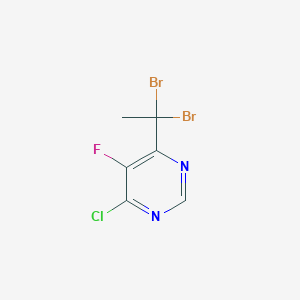
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
